

In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxythiobenzamide

Cat. No.: B1334437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2,4-Dimethoxythiobenzamide**, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on analogous structures and general principles of spectroscopic interpretation for thioamides. Standardized methodologies for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented as a practical protocol.

Compound Profile

Identifier	Value
IUPAC Name	2,4-dimethoxybenzenecarbothioamide
CAS Number	23822-07-3
Molecular Formula	C ₉ H ₁₁ NO ₂ S
Molecular Weight	197.26 g/mol
Appearance	Yellow powder
Melting Point	136 - 138 °C

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **2,4-Dimethoxythiobenzamide**. This data is predicted and based on the analysis of structurally similar compounds and spectroscopic principles.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
~ 7.8 - 7.6	Doublet	1H	Ar-H (H6)
~ 6.5 - 6.3	Multiplet	2H	Ar-H (H3, H5)
~ 3.9	Singlet	3H	OCH_3 (C4)
~ 3.8	Singlet	3H	OCH_3 (C2)
~ 8.0 - 7.5 (broad)	Singlet	2H	NH_2

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~ 200 - 210	C=S
~ 160 - 165	C-O (C4)
~ 155 - 160	C-O (C2)
~ 130 - 135	Ar-C (C6)
~ 115 - 120	Ar-C (C1)
~ 105 - 110	Ar-C (C5)
~ 98 - 102	Ar-C (C3)
~ 55 - 56	OCH_3 (C4)
~ 55 - 56	OCH_3 (C2)

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3450 - 3150	Medium, Broad	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch (in OCH ₃)
1620 - 1600	Strong	Aromatic C=C stretch
1500 - 1400	Strong	Aromatic C=C stretch
1250 - 1000	Strong	C-O stretch (aryl ethers)
1150 - 1100	Strong	C=S stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Fragment Ion
197	High	[M] ⁺ (Molecular Ion)
182	Medium	[M - NH ₃] ⁺
166	Medium	[M - S] ⁺
151	High	[M - S - CH ₃] ⁺
136	Medium	[C ₇ H ₄ O ₂ S] ⁺
121	Medium	[C ₇ H ₅ O ₂] ⁺
77	Low	[C ₆ H ₅] ⁺

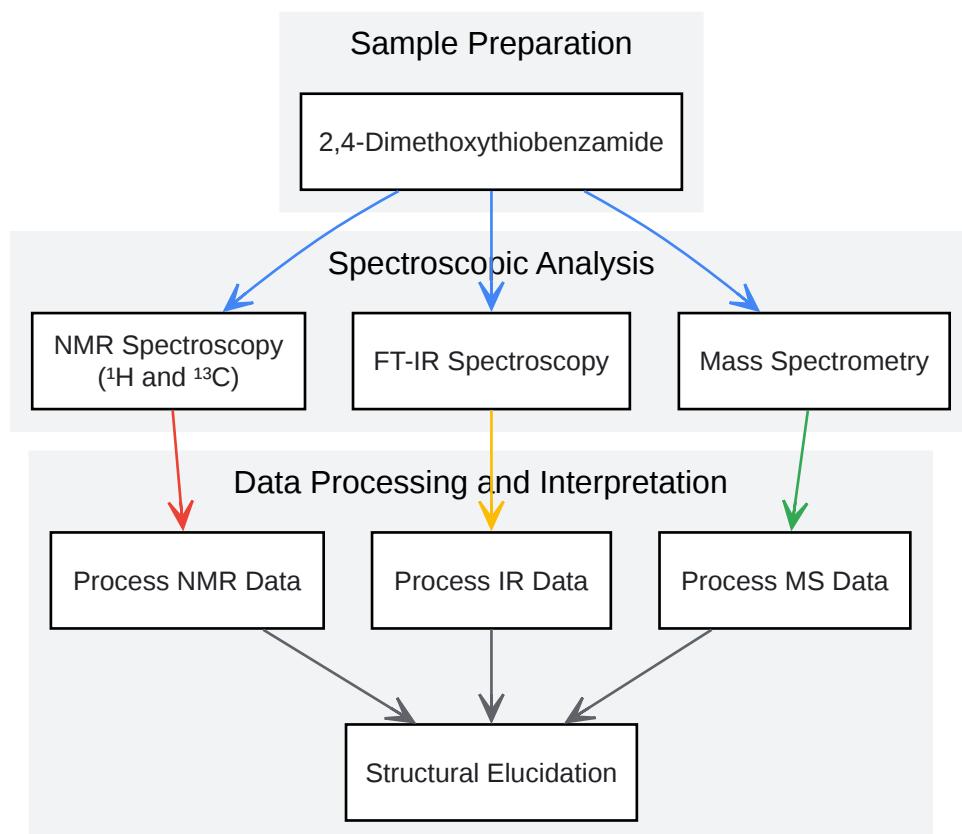
Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of **2,4-Dimethoxythiobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of **2,4-Dimethoxythiobenzamide** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.28 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.09 s
 - Spectral Width: 240 ppm
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid **2,4-Dimethoxythiobenzamide** powder is placed directly onto the diamond crystal of the uATR accessory.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

- Instrumentation: A Thermo Scientific ISQ EC/LT single quadrupole mass spectrometer with a direct insertion probe (or equivalent GC-MS system).
- Sample Preparation: A dilute solution of **2,4-Dimethoxythiobenzamide** is prepared in methanol (approximately 1 mg/mL).
- Acquisition (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50 - 500
- Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334437#spectroscopic-data-nmr-ir-ms-of-2-4-dimethoxythiobenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com